molecular formula C19H21F3N2O3 B015277 Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 887407-06-9

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Cat. No. B015277
M. Wt: 382.4 g/mol
InChI Key: YDRYAPZRGXNWOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyridine derivatives, including compounds similar to Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, often involves modified Hantzsch reactions or multicomponent reactions. For instance, ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates were synthesized via a one-step procedure involving ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides in the presence of piperidine in ethanol at room temperature (Hayotsyan et al., 2019).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized using X-ray diffraction, showing that these compounds often crystallize in various space groups with specific unit-cell parameters. For example, a related compound, Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was found to crystallize in the triclinic space group P−1, indicating a complex three-dimensional arrangement (Sambyal et al., 2011).

Chemical Reactions and Properties

Dihydropyridine derivatives participate in various chemical reactions, including Michael addition and Knoevenagel condensation, as part of their synthesis process. The presence of functional groups such as the carbomethoxy and ethylcarbamoyl groups significantly influences the reactivity and interactions of these molecules, leading to the formation of complex structures with specific properties (Trivedi et al., 2009).

Scientific Research Applications

DNA Methyltransferase Inhibitors

DNA methylation is a crucial epigenetic process affecting gene expression, and inhibitors of DNA methyltransferases can restore suppressor gene expression and show antitumor effects in both in vitro and in vivo models. Studies on nucleoside analogs like 5-azacytidine and 5-aza-2'-deoxycytidine have shown promise in treating leukemias but less activity against solid tumors, highlighting the importance of these compounds in cancer research (Goffin & Eisenhauer, 2002).

Volatilome of Hazelnuts

Research on hazelnuts has identified key odorants that define their distinctive aroma. This kind of research into volatiles and their influence on food quality and perception can be relevant for understanding the broader applications of chemical compounds in food science (Squara et al., 2022).

Xylan Derivatives

The chemical modification of xylan to create new biopolymer ethers and esters demonstrates the versatility of chemical synthesis in producing materials with specific properties, which can include applications in drug delivery and as additives in various industries (Petzold-Welcke et al., 2014).

Environmental Epigenetics

The study of epigenetic modifications, such as DNA methylation/demethylation, is crucial for understanding how environmental factors influence genetic regulation and contribute to disease. Research into the oxidative derivatives of cytosine like 5-hydroxymethylcytosine (5hmC) provides insights into epigenetically mediated responses to environmental changes (Efimova et al., 2020).

Synthesis of Fine Chemicals from 5-Hydroxymethylfurfural (HMF)

5-HMF, a biomass-derived platform chemical, showcases the potential of renewable resources in synthesizing a wide range of value-added chemicals, highlighting the intersection of green chemistry and organic synthesis (Fan et al., 2019).

properties

IUPAC Name

methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-5-23-17(25)14-10(2)24-11(3)15(18(26)27-4)16(14)12-8-6-7-9-13(12)19(20,21)22/h6-9,16,24H,5H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYAPZRGXNWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391015
Record name Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

CAS RN

887407-06-9
Record name Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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